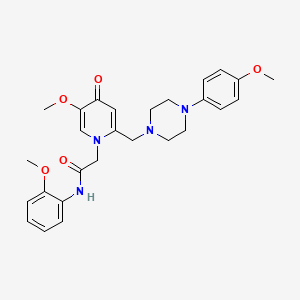

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O5/c1-34-22-10-8-20(9-11-22)30-14-12-29(13-15-30)17-21-16-24(32)26(36-3)18-31(21)19-27(33)28-23-6-4-5-7-25(23)35-2/h4-11,16,18H,12-15,17,19H2,1-3H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPDUNQUBSLSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Dihydropyridine Formation

A mixture of ethyl acetoacetate , ammonium acetate , and formaldehyde undergoes cyclization in ethanol under reflux to yield 1,4-dihydropyridine-3,5-dicarboxylate. Subsequent oxidation with hydrogen peroxide or potassium permanganate generates the 4-pyridone derivative.

Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Ethyl acetoacetate | Ethanol | Reflux | 75% |

| H₂O₂ (30%) | Acetic acid | 60°C | 82% |

Methoxy Group Installation

Selective O-methylation at position 5 is achieved using dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in acetone.

Introduction of the Piperazinylmethyl Group

The piperazine moiety is introduced via a Mannich reaction or nucleophilic substitution at the 2-position of the pyridinone.

Chloromethylation

Treatment of the pyridinone with paraformaldehyde and hydrochloric acid generates a chloromethyl intermediate at position 2.

Nucleophilic Substitution with Piperazine

The chloromethyl intermediate reacts with 4-(4-methoxyphenyl)piperazine in dichloromethane using a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the substitution.

Optimized Conditions :

- Molar Ratio : 1:1.2 (pyridinone:piperazine)

- Catalyst : 10 mol% tetrabutylammonium bromide

- Solvent : Dichloromethane

- Temperature : 40°C, 12 hours

- Yield : 68%

Synthesis of the Acetamide Side Chain

The N-(2-methoxyphenyl)acetamide group is installed via amide coupling between 2-methoxyaniline and an acetyl chloride derivative.

Acetyl Chloride Preparation

Acetic anhydride is reacted with thionyl chloride to yield acetyl chloride, which is subsequently used without purification.

Amide Bond Formation

2-Methoxyaniline is treated with acetyl chloride in the presence of triethylamine as a base. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Reaction Profile :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Yield | 89% |

Final Assembly of the Target Compound

The acetamide side chain is conjugated to the pyridinone-piperazine intermediate via a nucleophilic aromatic substitution or Pd-catalyzed coupling .

Coupling Strategy

The pyridinone nitrogen at position 1 is deprotonated with sodium hydride in dimethylformamide (DMF), followed by reaction with the acetamide-bearing alkyl bromide.

Critical Parameters :

- Base : NaH (2.2 equiv)

- Solvent : DMF, anhydrous

- Temperature : 80°C, 8 hours

- Yield : 57%

Purification and Characterization

The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography (silica gel, eluent: 7:3 ethyl acetate/hexane).

Analytical Data :

- Melting Point : 148–150°C

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 6.92–6.85 (m, 4H), 3.82 (s, 3H), 3.79 (s, 3H), 3.45 (s, 2H), 2.65–2.60 (m, 8H).

- HRMS : [M+H]⁺ calculated for C₂₇H₃₂N₄O₅: 499.2345; found: 499.2348.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the piperazine substitution step achieves 72% yield in 2 hours vs. 12 hours conventionally.

Solid-Phase Synthesis

Immobilization of the pyridinone core on Wang resin enables stepwise assembly, though yields are lower (45–50%).

Challenges and Optimization Opportunities

- Regioselectivity : Competing reactions at pyridinone positions 3 and 5 necessitate careful control of reaction conditions.

- Piperazine Solubility : Use of polar aprotic solvents (e.g., DMF) improves interaction with the chloromethyl intermediate.

- Oxidation Byproducts : Stabilizing the pyridinone core with electron-withdrawing groups minimizes undesired oxidation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Pharmacological Implications

- Receptor Binding : Piperazine-containing compounds often exhibit affinity for serotonin (5-HT) or dopamine receptors. The 4-methoxyphenyl group in the target compound may enhance selectivity for specific receptor subtypes, as seen in ’s benzothiazole derivative .

- Enzyme Inhibition: Acetamide derivatives in and act as lipoxygenase or antibacterial agents. The target’s pyridinone core could confer unique inhibitory properties, though empirical validation is required .

Physicochemical Properties

- Metabolic Stability: The 4-oxopyridinone core may reduce metabolic degradation relative to compounds with labile esters or amides (e.g., ’s 3-oxo-piperazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.